N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(2-thienyl)acetamide
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Overview
Description
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(2-thienyl)acetamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a thienyl group, and a dihydroxypropyl sulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(2-thienyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Thienyl Acetylation: The attachment of the thienyl group to the acetamide moiety.
Sulfanyl Propylation: The addition of the dihydroxypropyl sulfanyl group to the nitrophenyl ring.
Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(2-thienyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol Glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Uniqueness
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(2-thienyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N2O5S2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2O5S2/c18-8-12(19)9-24-14-5-10(4-11(6-14)17(21)22)16-15(20)7-13-2-1-3-23-13/h1-6,12,18-19H,7-9H2,(H,16,20) |
InChI Key |
MRQFSXSNLXMMPZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
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